

## Application Notes and Protocols for Srpin803 in Angiogenesis Inhibition

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Srpin803** is a potent small molecule inhibitor of Serine/Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2).[1] This dual inhibitory action disrupts the normal splicing of Vascular Endothelial Growth Factor (VEGF), a critical signaling protein in angiogenesis. By modulating the production of pro-angiogenic VEGF isoforms, **Srpin803** effectively curtails the formation of new blood vessels.[1] These application notes provide detailed protocols for utilizing **Srpin803** to inhibit angiogenesis in both in vitro and in vivo models, offering a framework for preclinical assessment of its anti-angiogenic potential.

#### **Mechanism of Action**

**Srpin803** exerts its anti-angiogenic effects by targeting two key kinases involved in cellular signaling and pre-mRNA splicing:

- SRPK1 Inhibition: SRPK1 is responsible for the phosphorylation of serine/arginine-rich splicing factors (SRSFs), which are crucial for the alternative splicing of VEGF pre-mRNA.
   Inhibition of SRPK1 by Srpin803 leads to a shift in VEGF splicing, favoring the production of anti-angiogenic isoforms over pro-angiogenic ones.
- CK2 Inhibition: CK2 is a pleiotropic kinase that is often overexpressed in proliferating cells
  and is implicated in neovascularization.[1] By inhibiting CK2, Srpin803 further disrupts the



cellular processes that support abnormal blood vessel growth.

The dual inhibition of SRPK1 and CK2 by **Srpin803** results in a significant reduction in the production of pro-angiogenic VEGF, thereby inhibiting endothelial cell proliferation, migration, and tube formation, the key events in angiogenesis.

### **Data Presentation**

The following tables summarize the quantitative data on the efficacy of **Srpin803** in various angiogenesis models.

In Vitro Assay	Cell Type	Srpin803 Concentration	Treatment Duration	Observed Effect
Kinase Inhibition	-	IC50: ~7.5 μM (SRPK1), ~0.68 μM (CK2)	N/A	Inhibition of kinase activity[1]
Endothelial Cell Proliferation	HUVECs	1-100 μΜ	24-48 hours	Dose-dependent inhibition of proliferation
Endothelial Cell Migration (Wound Healing)	HUVECs	1-100 μΜ	12-24 hours	Dose-dependent inhibition of wound closure
Endothelial Cell Tube Formation	HUVECs	1-100 μΜ	4-16 hours	Dose-dependent inhibition of tube-like structure formation[2]



In Vivo Model	Animal Model	Srpin803 Administration	Treatment Duration	Observed Effect
Choroidal Neovascularizati on	Mouse	Topical eye gel (e.g., 10 μg/mL)	14 days (twice daily)	Significant reduction in CNV lesion area[3]
Intersegmental Vessel Formation	Zebrafish Embryo	Immersion in embryo water (e.g., 100 μM)	48 hours (from 24 hpf to 72 hpf)	Significant inhibition of intersegmental vessel development[1] [4]

# **Experimental Protocols**In Vitro Angiogenesis Assays

1. Endothelial Cell Proliferation Assay (HUVECs)

This protocol outlines the assessment of **Srpin803**'s effect on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

- Materials:
  - HUVECs
  - Endothelial Cell Growth Medium (EGM-2)
  - Srpin803
  - 96-well plates
  - Cell proliferation assay kit (e.g., MTT, BrdU)
- Procedure:
  - Seed HUVECs in a 96-well plate at a density of 5 x 10<sup>3</sup> cells/well in EGM-2 and incubate for 24 hours.



- Prepare serial dilutions of **Srpin803** in EGM-2 (e.g., 1, 10, 50, 100  $\mu$ M).
- Replace the medium with the **Srpin803**-containing medium or vehicle control (DMSO).
- Incubate for 24 to 48 hours.
- Assess cell proliferation using a standard proliferation assay kit according to the manufacturer's instructions.
- Measure absorbance or fluorescence and normalize the results to the vehicle control to determine the percentage of inhibition.
- 2. Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol details the evaluation of **Srpin803**'s impact on HUVEC migration.

- Materials:
  - HUVECs
  - o EGM-2
  - o Srpin803
  - 6-well plates
  - 200 μL pipette tip
  - Microscope with a camera
- Procedure:
  - Seed HUVECs in 6-well plates and grow to a confluent monolayer.
  - Create a "scratch" or "wound" in the monolayer using a sterile 200 μL pipette tip.
  - Wash the wells with PBS to remove detached cells.



- Replace the medium with EGM-2 containing various concentrations of Srpin803 (e.g., 1, 10, 50, 100 μM) or vehicle control.
- Capture images of the wound at 0 hours.
- Incubate for 12 to 24 hours.
- Capture images of the same wound area at the desired time points.
- Measure the width of the wound at multiple points and calculate the percentage of wound closure relative to the 0-hour time point.
- 3. Endothelial Cell Tube Formation Assay

This protocol describes how to assess the effect of **Srpin803** on the ability of HUVECs to form capillary-like structures.

- Materials:
  - HUVECs
  - EGM-2
  - Srpin803
  - Matrigel (or other basement membrane matrix)
  - 96-well plates
  - Microscope with a camera
- Procedure:
  - Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30-60 minutes.
  - $\circ$  Resuspend HUVECs in EGM-2 containing different concentrations of **Srpin803** (e.g., 1, 10, 50, 100  $\mu$ M) or vehicle control.



- Seed the HUVECs onto the solidified Matrigel at a density of 1.5 x 10<sup>4</sup> cells/well.
- Incubate for 4 to 16 hours to allow for the formation of tube-like structures.
- Capture images using an inverted microscope.
- Quantify the degree of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

#### In Vivo Angiogenesis Models

1. Mouse Model of Laser-Induced Choroidal Neovascularization (CNV)

This protocol is for evaluating the efficacy of topically administered **Srpin803** in a model of wet age-related macular degeneration.

- Materials:
  - C57BL/6 mice
  - Srpin803
  - Gel-based drug delivery vehicle
  - Diode laser
  - Fundus camera
  - Fluorescein sodium
  - Isolectin B4
- Procedure:
  - Induce CNV in anesthetized mice by rupturing Bruch's membrane with a diode laser.
  - Prepare a topical formulation of Srpin803 in a gel-based vehicle (e.g., 10 μg/mL).



- Administer one drop of the Srpin803 formulation or vehicle control to the cornea of each eye twice daily for 14 days.[3]
- On day 14, perform fluorescein angiography to assess vascular leakage from the CNV lesions.
- Euthanize the mice and enucleate the eyes.
- Prepare choroidal flat mounts and stain with isolectin B4 to visualize the neovascularization.
- Quantify the area of the CNV lesions using image analysis software.
- 2. Zebrafish Embryo Angiogenesis Assay

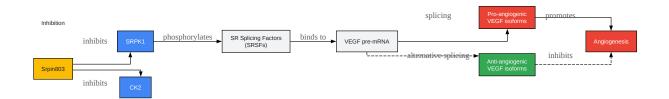
This protocol provides a method for the rapid in vivo screening of **Srpin803**'s anti-angiogenic activity.

- Materials:
  - Transgenic zebrafish embryos with fluorescently labeled vasculature (e.g., Tg(kdrl:EGFP))
  - Srpin803
  - Embryo water
  - 24-well plates
  - Fluorescence microscope
- Procedure:
  - Collect zebrafish embryos and raise them to 24 hours post-fertilization (hpf).
  - Place one embryo per well in a 24-well plate containing embryo water.
  - $\circ$  Add **Srpin803** to the embryo water at the desired concentrations (e.g., 10, 50, 100  $\mu$ M). Include a vehicle control.



- Incubate the embryos at 28.5°C until 72 hpf.[1][4]
- At 72 hpf, anesthetize the embryos and mount them for imaging.
- Capture fluorescent images of the trunk vasculature.
- Quantify the extent of angiogenesis by measuring the total length of the intersegmental vessels (ISVs).

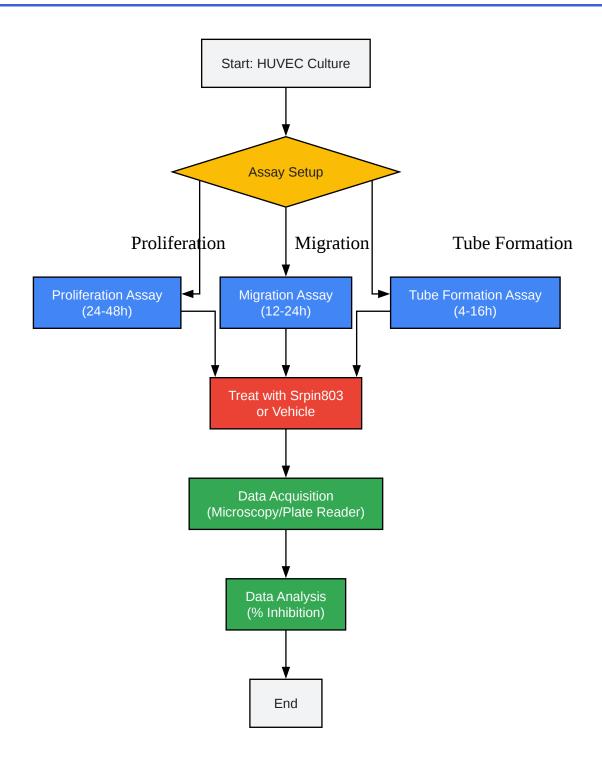
#### **Visualizations**



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Caption: **Srpin803** Signaling Pathway for Angiogenesis Inhibition.

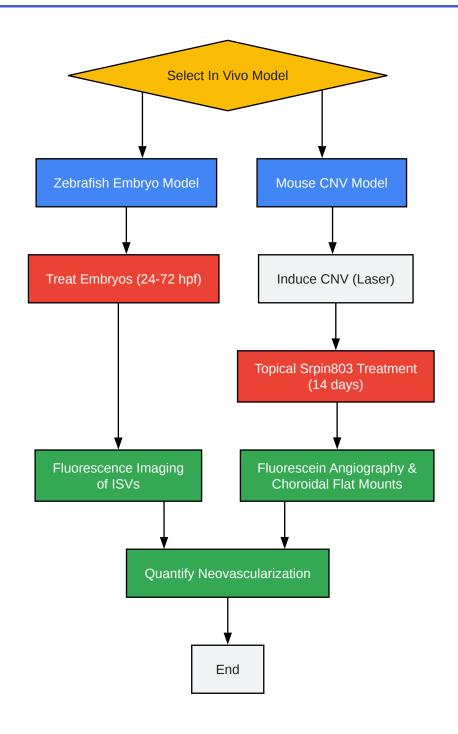




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Caption: General Workflow for In Vitro Angiogenesis Assays.





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Caption: Experimental Workflow for In Vivo Angiogenesis Models.

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